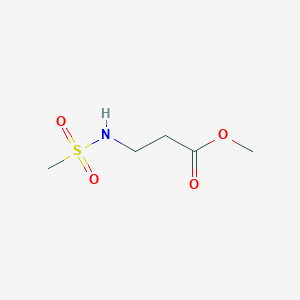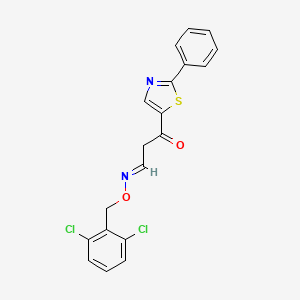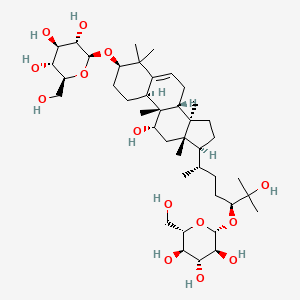
Mogroside IIe
Vue d'ensemble
Description
Le Mogroside IIe est un glycoside triterpénique dérivé du fruit de Siraitia grosvenorii, communément appelé Luo Han Guo ou fruit du moine. Ce composé est connu pour sa douceur intense, étant significativement plus sucré que le saccharose. Le this compound fait partie d'une famille de mogrosides, qui sont valorisés pour leurs propriétés sucrant non sucrées et leurs avantages potentiels pour la santé, y compris les activités antioxydantes, antidiabétiques et anticancéreuses .
Applications De Recherche Scientifique
Mogroside IIe has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Mogroside IIe, also known as MogrosideIIE, is the main metabolite of sweetening agents mogrosides from the anti-tussive Chinese herbal Siraitia grosvenori . The primary targets of this compound are secreted phospholipase A2 type IIA (Pla2g2a) and the epidermal growth factor receptor (EGFR) . These targets play a crucial role in the inflammatory response and cellular growth, respectively .
Mode of Action
This compound interacts with its targets, Pla2g2a and EGFR, to exert its therapeutic effects . Specifically, this compound alleviates lung injury induced by lipopolysaccharide (LPS) by restraining the activation of Pla2g2a and EGFR . This interaction was identified through co-immunoprecipitation .
Biochemical Pathways
The action of this compound affects several biochemical pathways. It significantly downregulates the AKT and mTOR pathways via the inhibition of Pla2g2a-EGFR . These pathways are involved in cell growth, proliferation, and survival. By inhibiting these pathways, this compound can alleviate inflammation and damage induced by LPS .
Result of Action
The molecular and cellular effects of this compound’s action are significant. It has been shown to alleviate LPS-induced lung injury . This is achieved through the inhibition of Pla2g2a-EGFR, leading to the downregulation of AKT and mTOR . As a result, this compound protects against inflammation and damage induced by LPS .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Mogroside IIe interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to be converted into a sweet triterpenoid saponin mixture through an enzymatic glycosyl transfer method . The number and stereoconfiguration of glucose groups present in the mogroside molecules were found to be the main factor to determine the sweet or bitter taste of a compound .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. For example, it has been found to decrease the levels of fasting blood glucose, total cholesterol, triglyceride, and low-density lipoprotein levels, but increase the levels of high-density lipoprotein in SD rat models . Furthermore, it has been shown to decrease the levels of lactate dehydrogenase 2, creatine phosphokinase isoenzyme, and creatine kinase, and improve heart function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It has been found to inhibit the secretion of interleukin-1, IL-6, and tumor necrosis factor-α, improve myocardial morphology, and reduce myocardial apoptosis in the SD rat model . Furthermore, it inhibits the mRNA and protein expression of active-caspase-3, -8, -9, -12, and Bax and Cyt-C, and promotes the mRNA and protein expression of Bcl-2 in the SD rat model .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed to change over time in laboratory settings. For instance, the loss of this compound slowed down after 24 hours, and less than 4% remained which could not be completely reacted .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For example, it has been found to decrease the levels of fasting blood glucose, total cholesterol, triglyceride, and low-density lipoprotein levels, but increase the levels of high-density lipoprotein in SD rat models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The metabolic pathway for mogroside biosynthesis involves an initial stage of fruit development when squalene is metabolized to di-glucosylated, tetra-hydroxycucurbitadienols, then during fruit maturation, branched glucosyl groups are added and catalyzed, leading to the sweet M4, M5, and M6 mogrosides .
Transport and Distribution
It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .
Subcellular Localization
It is known that the complexities of the mogroside structures hinder the purification or synthesis of mogrosides and result in difficulties for further producing specific mogrosides .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction : Le Mogroside IIe peut être synthétisé par des procédés de glycosylation enzymatique. Une méthode courante implique l'utilisation de la glucanotransférase de cyclodextrine pour transférer des unités de glucose sur le squelette du mogroside, augmentant ainsi sa douceur et sa stabilité . Les conditions de réaction comprennent généralement un pH, une température et un système tampon contrôlés pour optimiser le rendement et la pureté du produit.
Méthodes de Production Industrielle : La production industrielle du this compound implique l'extraction du fruit du Luo Han Guo. Le processus comprend :
Récolte et Séchage : Le fruit est récolté et séché pour préserver ses composés actifs.
Extraction : Le fruit séché est soumis à une extraction à l'eau ou à l'éthanol pour isoler les mogrosides.
Analyse Des Réactions Chimiques
Types de Réactions : Le Mogroside IIe subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier la structure du glycoside, modifiant potentiellement sa douceur et son activité biologique.
Réduction : Les réactions de réduction peuvent affecter le squelette triterpénique, influençant la stabilité et la solubilité du composé.
Substitution : Les réactions de glycosylation, où des unités de glucose sont ajoutées ou modifiées, sont courantes pour améliorer la douceur et la bioactivité.
Réactifs et Conditions Courants :
Agents oxydants : Peroxyde d'hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d'aluminium lithium.
Réactifs de glycosylation : Glucanotransférase de cyclodextrine, donneurs de glucose.
Produits Principaux : Les produits principaux de ces réactions comprennent divers dérivés glycosylés du this compound, chacun avec des niveaux de douceur et des activités biologiques distincts .
4. Applications de la Recherche Scientifique
Le this compound a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour étudier les réactions de glycosylation et la chimie des triterpènes.
Biologie : Étudié pour ses propriétés antioxydantes, qui aident à réduire le stress oxydatif dans les systèmes biologiques.
Médecine : Exploré pour ses effets antidiabétiques et anticancéreux potentiels. .
5. Mécanisme d'Action
Le this compound exerce ses effets par plusieurs mécanismes moléculaires :
Activité antioxydante : Il piège les radicaux libres, réduisant les dommages oxydatifs aux cellules et aux tissus.
Action antidiabétique : Le this compound améliore la sensibilité à l'insuline et module le métabolisme du glucose, aidant à maintenir la glycémie.
Effets anticancéreux : Il inhibe la croissance des cellules cancéreuses en induisant l'apoptose et en inhibant les voies de prolifération cellulaire
Comparaison Avec Des Composés Similaires
Le Mogroside IIe est comparé à d'autres mogrosides tels que le Mogroside V et le Mogroside III :
Mogroside V : Connu pour sa douceur intense, plus de 300 fois plus sucré que le saccharose. C'est le composant principal du fruit mûr de Luo Han Guo.
Mogroside III : Également un édulcorant mais avec des schémas de glycosylation différents, affectant sa douceur et sa bioactivité.
Unicité du this compound : Le this compound est unique en raison de son schéma de glycosylation spécifique, qui offre un équilibre entre la douceur et l'activité biologique. Sa douceur intermédiaire par rapport au Mogroside V le rend adapté à diverses applications où un édulcorant moins intense est souhaitable .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(3S,8S,9R,10R,11R,13R,14S,17R)-11-hydroxy-17-[(2R,5R)-6-hydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O14/c1-20(9-13-29(39(4,5)52)56-37-35(51)33(49)31(47)25(19-44)54-37)21-15-16-40(6)26-12-10-22-23(42(26,8)27(45)17-41(21,40)7)11-14-28(38(22,2)3)55-36-34(50)32(48)30(46)24(18-43)53-36/h10,20-21,23-37,43-52H,9,11-19H2,1-8H3/t20-,21-,23-,24-,25-,26+,27-,28+,29-,30-,31-,32+,33+,34-,35-,36+,37+,40+,41-,42+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXIMWMLKSCVTD-JLRHFDOOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)CO)O)O)O)C2CCC3(C2(CC(C4(C3CC=C5C4CCC(C5(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@H]2CC[C@@]3([C@@]2(C[C@H]([C@@]4([C@H]3CC=C5[C@H]4CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O14 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801317286 | |
| Record name | Mogroside II-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
801.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88901-38-6 | |
| Record name | Mogroside II-E | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88901-38-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mogroside II-E | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801317286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary mechanism of action for Mogroside IIe in ameliorating acute pancreatitis?
A1: this compound has been shown to protect against acute pancreatitis (AP) by inhibiting the activity of digestive enzymes like trypsin and cathepsin B. This effect is mediated through the suppression of the Interleukin 9/Interleukin 9 Receptor (IL-9/IL-9R) signaling pathway. [] this compound treatment was observed to decrease IL-9 levels in a mouse model of AP. Further experiments revealed that exogenous IL-9 reversed the inhibitory effects of this compound on trypsin and cathepsin B activity, suggesting a direct link between IL-9 signaling and the protective effects of this compound. []
Q2: How does this compound affect cardiomyocyte apoptosis in the context of diabetic cardiomyopathy?
A2: Studies in a type 2 diabetic rat model show that this compound can inhibit cardiomyocyte apoptosis. This effect is linked to the suppression of various apoptotic pathways, including the downregulation of caspase-3, -8,-9, and -12 activity, as well as the modulation of Bax, Cyt-C, and Bcl-2 expression. []
Q3: Can this compound be modified to enhance its sweetness profile?
A3: Yes, enzymatic glycosyl transfer methods have been successfully employed to convert the naturally bitter this compound into sweeter saponin mixtures. This process involves the addition of α-glucose groups to the this compound molecule. The number and stereochemical configuration of these glucose groups are critical determinants of the resulting sweetness intensity. []
Q4: How does the concentration of this compound change during the maturation of Siraitia grosvenorii fruit?
A4: this compound is found in high concentrations during the early stages of fruit maturation. As the fruit matures, this compound is gradually converted into Mogroside III, which subsequently undergoes further glycosylation to yield Mogroside V. This process leads to a decrease in this compound levels and a concomitant increase in Mogroside V, the predominant saponin in ripe fruit. [, ]
Q5: Beyond its sweetness, does this compound possess any other notable biological activities?
A5: Yes, in addition to its sweetness-modifying properties, this compound exhibits antioxidant activity comparable to naturally occurring mogrosides. Initial safety assessments using mice models suggest that this compound is well-tolerated and does not exhibit acute toxicity. []
Q6: What is the role of post-ripening in influencing the mogroside profile of Siraitia grosvenorii fruit?
A6: Post-ripening plays a crucial role in enhancing the sweetness of Siraitia grosvenorii fruits. During this process, bitter-tasting mogrosides, such as this compound and Mogroside III, are enzymatically converted into sweeter mogrosides containing four to six glucose units, like Mogroside V and VI. []
Q7: Which enzyme is central to the conversion of less sweet mogrosides into sweeter ones during post-ripening?
A7: The glycosyltransferase UGT94-289-3 has been identified as a key enzyme responsible for the glycosylation of mogrosides during the post-ripening process. This enzyme efficiently catalyzes the conversion of mogrosides with fewer glucose units, like Mogroside III, into sweeter, more highly glycosylated mogrosides. []
Q8: Does manipulating the conditions during post-ripening affect mogroside composition?
A8: Yes, controlling the temperature during post-ripening can significantly impact the accumulation of specific mogrosides. For instance, ripening at 35°C for two weeks resulted in a substantial increase in Mogroside V and a doubling of Mogroside VI content. []
Q9: Are there any new natural saponins identified in Momordica grosvenori fruits?
A9: Yes, research has led to the identification of two new natural saponins in Momordica grosvenori fruits: mogroside ⅣA (Ⅶ) and mogroside ⅡA1 (Ⅹ). []
Q10: What is the relationship between photosynthetic rate and mogroside V biosynthesis in Siraitia grosvenorii?
A10: While photosynthesis contributes to sugar production, research suggests that simply increasing glucose levels in the later stages of fruit development does not directly enhance Mogroside V biosynthesis. [] Factors beyond glucose availability, such as the abundance of precursor mogrosides and the activity of key enzymes, appear to play more significant roles in regulating Mogroside V production. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Furan-2-ylmethylamino)-4-oxo-4-[3-(trifluoromethyl)anilino]butanoic acid](/img/structure/B2573841.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-isobutylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2573843.png)
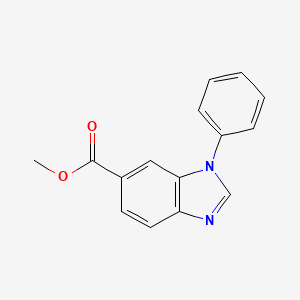
![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2573846.png)
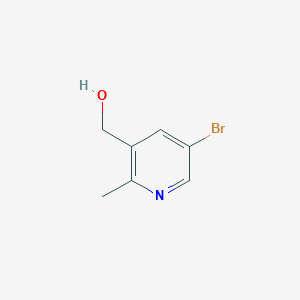
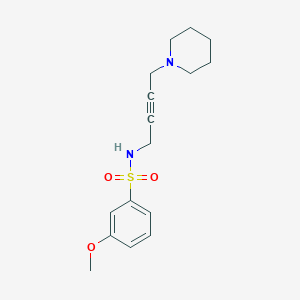
![N-(5-((3,5-dimethylisoxazol-4-yl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2573854.png)
![3-(2-fluorophenyl)-N-{7-oxaspiro[3.5]nonan-1-yl}propanamide](/img/structure/B2573855.png)
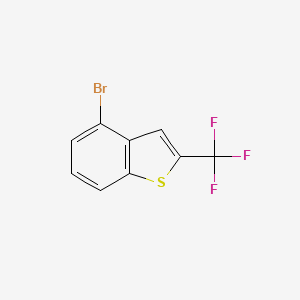
![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-methoxyphenyl)propanamide](/img/structure/B2573858.png)
![2-{4-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}pyridine-3-carbonitrile](/img/structure/B2573859.png)
